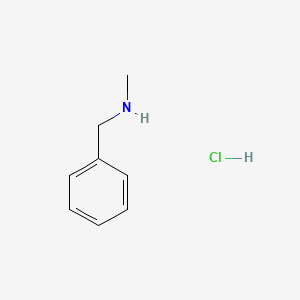

N-Methylbenzylamine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSOFSBFHDQRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046007 | |

| Record name | N-Methylbenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13426-94-3, 61789-73-9 | |

| Record name | Methylbenzylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13426-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQP1JP335I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Precursors of N Methylbenzylamine Hydrochloride

Established Synthetic Routes to N-Methylbenzylamine Hydrochloride

Traditional methods for synthesizing N-Methylbenzylamine are well-documented and widely practiced. These routes, primarily reductive amination and N-alkylation, offer reliable pathways using readily available chemical precursors.

Reductive Amination Strategies for N-Methylbenzylamine Synthesis

Reductive amination is a cornerstone method for amine synthesis, providing a direct route to N-methylbenzylamine from benzaldehyde (B42025) and methylamine (B109427). vaia.com This process typically involves two key stages: the formation of an imine intermediate followed by its reduction.

The initial reaction between benzaldehyde and methylamine forms an unstable hemiaminal which readily dehydrates to yield the corresponding Schiff base, (E)-N-benzylidenemethanamine. vaia.comvaia.com This imine is then reduced to the target secondary amine, N-methylbenzylamine. A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in alcoholic solvents like methanol. For example, reacting m-anisaldehyde with methylamine in methanol, followed by the portion-wise addition of sodium borohydride at 0°C, yields the corresponding substituted N-methylbenzylamine in high yield. Other reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over Palladium on carbon) are also effective. vaia.comchemicalbook.com

A notable challenge in this method is the potential for over-reaction. The newly formed N-methylbenzylamine can react with another molecule of benzaldehyde to form a secondary iminium ion, which is then reduced to the tertiary amine by-product, N,N-dibenzylmethylamine. vaia.com Controlling stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

The Leuckart reaction and its variants represent another classical approach to reductive amination. This method utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265), as both the reducing agent and the nitrogen source (in the case of ammonium formate). wikipedia.orgsciencemadness.org When benzylamine (B48309) is treated with excess formic acid and formaldehyde (B43269), it undergoes reductive methylation to form N-methylbenzylamine. This specific variant is known as the Eschweiler-Clarke reaction. jk-sci.comwikipedia.org The reaction proceeds by forming an iminium ion from benzylamine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage and does not produce quaternary ammonium salts. wikipedia.org

| Precursors | Reagents | Key Features |

| Benzaldehyde, Methylamine | NaBH₄, MeOH | Forms imine intermediate, then reduced. High yield reported for derivatives. |

| Benzaldehyde, Methylamine | LiAlH₄ | Strong reducing agent for imine reduction. vaia.com |

| Benzaldehyde, Methylamine | H₂/Pd-C | Catalytic hydrogenation approach. chemicalbook.com |

| Benzylamine | Formic Acid, Formaldehyde | Known as the Eschweiler-Clarke reaction; a reductive methylation. jk-sci.comwikipedia.org |

| Benzaldehyde | Ammonium Formate or Formamide (B127407) | Known as the Leuckart reaction; uses formate as a hydride source. wikipedia.orgsciencemadness.org |

Alkylation-Based Methods for this compound Formation

Direct N-alkylation of benzylamine offers an alternative route. This method involves the reaction of benzylamine with a methylating agent. However, this approach can be difficult to control, often resulting in a mixture of the desired secondary amine, the tertiary amine (N,N-dimethylbenzylamine), and unreacted primary amine. To achieve selective monomethylation, indirect methods are often preferred.

One such strategy involves the formylation of benzylamine to create N-benzylformamide, followed by reduction of the amide. The reduction of the formamide can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). A more recent method describes the reduction of N-substituted carbonylimidazoles, which can be formed from amines, using a sodium borohydride/iodine system. This process proceeds through a formamide intermediate. beilstein-journals.org These multi-step approaches, while longer, provide better control over the degree of methylation, preventing overalkylation. beilstein-journals.org

Multistep Syntheses Involving N-Methylbenzylamine as an Intermediate

The utility of N-methylbenzylamine extends beyond its isolation as a final product; it is a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. prepchem.commdma.ch For instance, in the synthesis of certain dihydropyridine (B1217469) derivatives, N-methylbenzylamine is reacted with a chloroethyl ester-containing precursor in refluxing toluene. The resulting product is then isolated as its hydrochloride salt. prepchem.com

In another example, N-methylbenzylamine is used as a precursor for creating chiral amines. It can be reacted with a ketone (like phenyl-2-propanone) via reductive alkylation to form an intermediate like N-benzylmethamphetamine. This intermediate can then undergo hydrogenolysis to cleave the benzyl (B1604629) group, yielding the final desired amine (methamphetamine in this case) and toluene. mdma.ch This strategy of using a benzyl group as a protecting group, which can be removed later in the synthetic sequence, is a common tactic in organic synthesis.

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Research into the synthesis of N-methylbenzylamine and its derivatives reflects this trend, with a focus on novel catalytic systems and stereoselective transformations.

Catalytic Syntheses of this compound and its Derivatives

Catalytic methods offer significant advantages in terms of efficiency and sustainability. Catalytic transfer hydrogenation is a prominent "green" alternative to traditional reductions that use stoichiometric metal hydrides or high-pressure hydrogen gas. utrgv.edu This technique uses a stable hydrogen donor, such as ammonium formate, in the presence of a catalyst like Palladium on carbon (Pd/C). utrgv.edu The catalyst facilitates the transfer of hydrogen from the donor to the substrate. This has been applied to the reductive amination of benzaldehyde and the debenzylation of N-benzyl amines. utrgv.edu

A patented method describes a one-pot synthesis of N-monosubstituted benzylamine hydrochlorides through the catalytic hydrogenation of benzaldehydes and primary amines. google.com This process uniquely employs a catalyst system composed of Pd/C and chloroform. The chloroform, under the catalytic hydrogenation conditions, is believed to generate hydrogen chloride in situ. This both catalyzes the formation of the imine intermediate and ensures the final amine product is isolated as its stable hydrochloride salt, while the passivated Pd/C catalyst selectively reduces the imine. google.com This approach combines reaction, salt formation, and catalyst modulation into a single, efficient step.

| Method | Catalyst System | Key Features |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Avoids H₂ gas; uses a stable hydrogen donor. utrgv.edu |

| One-Pot Reductive Amination | Pd/C, Chloroform | In situ generation of HCl for catalysis and salt formation. google.com |

| Borrowing Hydrogen | Transition Metal on Metal Oxide | Alkylation of amines with alcohols; water is the only byproduct. rsc.org |

Stereoselective and Enantioselective Syntheses Incorporating N-Methylbenzylamine Moieties

The synthesis of chiral amines is of paramount importance, particularly in the pharmaceutical industry. francis-press.com N-methylbenzylamine itself is achiral; however, synthetic strategies involving its core structure are central to creating chiral molecules. Asymmetric synthesis aims to produce a single enantiomer of a chiral product.

One approach involves the use of chiral auxiliaries. For example, (R)- or (S)-N-benzyl-α-methylbenzylamine, a chiral analog of N-methylbenzylamine, can be used in asymmetric domino reactions to create complex, polyfunctionalized cyclopentane (B165970) derivatives with high stereoselectivity. nih.gov

Catalytic asymmetric synthesis is a more elegant approach. Here, a small amount of a chiral catalyst directs the reaction to form a predominantly single enantiomer. For instance, the enantioselective addition of terminal alkynes to isatin-derived ketimines can be achieved using a catalyst system of dimethylzinc (B1204448) and a chiral perhydro-1,3-benzoxazine ligand, producing chiral 3-amino-3-alkynyl-2-oxindoles with excellent enantiomeric excess. uva.es While not directly producing N-methylbenzylamine, this demonstrates how catalytic methods can be used to construct complex chiral amines that incorporate structural elements related to it.

More recently, dual catalysis systems, such as combining nickel catalysis with photoredox catalysis, have been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov Using chiral bioxazoline (BiOX) ligands, this method provides access to highly enantioenriched N-benzylic heterocycles, which are prevalent in pharmaceuticals. nih.gov These advanced methods highlight the ongoing evolution of amine synthesis, enabling the precise construction of complex, stereochemically defined molecules where the N-benzyl or related moiety is a key structural feature.

Green Chemistry Principles in this compound Production

The production of secondary amines like N-methylbenzylamine is progressively adopting green chemistry principles to enhance sustainability and reduce environmental impact. These approaches focus on the use of environmentally benign reagents, solvent-free conditions, and energy-efficient processes.

A significant advancement in the sustainable synthesis of secondary amines is the use of heterogeneous catalysts. For instance, copper (Cu) catalysts have demonstrated high conversion rates and selectivity (up to 95%) in the one-pot reductive amination of ketones or alcohols with amines. researchgate.net This method is advantageous as it requires no additives and produces no waste. researchgate.net Similarly, cobalt-based catalysts, particularly heterogeneous Co-Nx catalysts, have been developed for the reductive amination of carbonyl compounds under mild conditions (110 °C and 10 bar H₂), offering an environmentally friendly route to secondary amines with yields ranging from 43.7–100%. rsc.orgrsc.org These earth-abundant metal catalysts present a cost-effective and sustainable alternative to precious metal catalysts. nih.gov

The use of molecular hydrogen (H₂) as a reducing agent in these catalytic systems is a cornerstone of green synthesis, as it is an environmentally benign reagent with water being the only byproduct, leading to high atom efficiency. rsc.org Research has also explored the use of non-noble metal-based catalysts for reductive aminations using molecular hydrogen to produce a variety of amines. researchgate.net

Biocatalysis is another pillar of green chemistry that is being applied to amine synthesis. researchgate.net Enzymes, such as transaminases and imine reductases, offer high selectivity and operate under mild conditions, reducing the need for harsh chemicals and protecting groups. mdpi.comrsc.org For example, the synthesis of chiral amines, which are important in pharmaceuticals, can be achieved with high enantiomeric purity using engineered enzymes. mdpi.comresearchgate.net While direct biocatalytic synthesis of this compound is an area of ongoing research, the principles and successes in related amine syntheses highlight its potential for greener production routes. researchgate.netrsc.org

Solvent selection and solvent-free reactions are also critical in green synthesis. mdpi.com While some processes use environmentally benign solvents like water, others have been developed to proceed without any solvent, significantly reducing waste. organic-chemistry.orgrsc.org Microwave-assisted synthesis is another technique that aligns with green chemistry principles by reducing reaction times and energy consumption. mdpi.com

The table below summarizes some green chemistry approaches applicable to the synthesis of secondary amines like N-methylbenzylamine.

| Green Chemistry Principle | Application in Secondary Amine Synthesis | Key Advantages |

| Use of Catalysis | Heterogeneous copper and cobalt catalysts for reductive amination. researchgate.netrsc.org | High efficiency, selectivity, reusability, and use of earth-abundant metals. researchgate.netnih.gov |

| Benign Reagents | Use of molecular hydrogen (H₂) as a reducing agent. rsc.org | Water as the only byproduct, high atom economy. rsc.org |

| Biocatalysis | Employment of enzymes like transaminases and imine reductases. mdpi.comrsc.org | High selectivity, mild reaction conditions, reduced waste. mdpi.commdpi.com |

| Solvent-Free Conditions | Reactions conducted without a solvent or in benign solvents like water. mdpi.comorganic-chemistry.orgrsc.org | Reduced waste, lower environmental impact. walisongo.ac.id |

| Energy Efficiency | Microwave-assisted synthesis. mdpi.com | Shorter reaction times, reduced energy consumption. mdpi.com |

Precursor Chemistry and Intermediate Compound Characterization in this compound Synthesis

The synthesis of this compound relies on the strategic use of specific precursor molecules and the formation of key intermediates. The most common route, reductive amination, involves the reaction of an aldehyde or ketone with an amine, followed by reduction.

Role of Aldehyde and Ketone Substrates in Reductive Amination to N-Methylbenzylamine

Reductive amination is a cornerstone for the synthesis of N-methylbenzylamine. rsc.orgmasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine. nih.gov In the context of N-methylbenzylamine synthesis, benzaldehyde is the primary aldehyde substrate. google.com

The reaction mechanism initiates with the condensation of the carbonyl group of benzaldehyde with the primary amine, methylamine, to form an imine intermediate. This imine is then reduced to the corresponding secondary amine, N-methylbenzylamine. google.com The choice of reducing agent is critical and can influence the reaction's efficiency. While strong reducing agents could potentially reduce the starting aldehyde, milder and more selective agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

While ketones can also be used in reductive amination, aldehydes like benzaldehyde are generally more reactive towards nucleophilic attack by the amine due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

Utilization of Benzylamine and Methylamine Derivatives as Reactants

N-methylbenzylamine can be synthesized from the reaction of benzaldehyde and methylamine. prepchem.com Alternatively, benzylamine itself can serve as a precursor. In this approach, N-methylation of benzylamine is carried out using a methylating agent.

Another synthetic route involves the reaction of a 3-acetoxy acetophenone (B1666503) with methylbenzylamine in a solvent like butyl acetate (B1210297), followed by bromination, amination, and hydrolysis to yield α-(N-methyl-N-benzylamino)-3-hydroxy acetophenone hydrochloride. google.com

The following table outlines the key reactants used in the synthesis of N-methylbenzylamine and its derivatives.

| Reactant | Role in Synthesis |

| Benzaldehyde | Carbonyl substrate in reductive amination with methylamine. google.com |

| Methylamine | Amine source in reductive amination with benzaldehyde. prepchem.com |

| Benzylamine | Precursor for N-methylation to form N-methylbenzylamine. |

| 3-Acetoxy Acetophenone | Starting material for synthesis of a derivative, reacting with methylbenzylamine. google.com |

| N-Methylbenzylamine | Can be a reactant itself in the synthesis of more complex molecules. prepchem.comgoogle.com |

Isolation and Structural Elucidation of Synthetic Intermediates

A key intermediate in the reductive amination synthesis of N-methylbenzylamine from benzaldehyde and methylamine is the imine, (E)-N-methyl-1-phenylmethanimine (also known as N-benzylidenemethylamine). chemicalbook.com The formation of this imine is a crucial step before the reduction to the final product. google.com

The isolation of this intermediate can be achieved, and its structure can be confirmed through various spectroscopic techniques. The reduction of the isolated (E)-N-methyl-1-phenylmethanimine to N-benzylmethylamine has been reported using 10% palladium on carbon under a hydrogen atmosphere in dichloromethane, achieving a 99% yield. chemicalbook.com

In some synthetic procedures, the imine is not isolated but is formed in situ and immediately reduced. For instance, the imination of benzaldehyde with α-methylbenzylamine can be carried out in toluene, with the water formed during the reaction being removed by azeotropic distillation. The resulting imine is then hydrogenated. google.com

The characterization of intermediates like N-benzylmethamphetamine has been performed using techniques such as gas chromatography and mass spectrometry to monitor the progress of the reaction and identify the products formed. mdma.ch

Chemical Reactivity, Transformation, and Derivatization Studies of N Methylbenzylamine Hydrochloride

Fundamental Reaction Mechanisms Involving the Amine Functionality of N-Methylbenzylamine

The chemical behavior of N-Methylbenzylamine is largely dictated by the amine functionality. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, while the hydrogen atom attached to the nitrogen allows for a variety of substitution and condensation reactions.

Nucleophilic Reactivity of the Secondary Amine Group

All amines possess a lone pair of electrons on the nitrogen atom, which makes them act as nucleophiles. chemguide.co.uklibretexts.org A nucleophile is a species that is attracted to and attacks a positive or slightly positive part of another molecule or ion. chemguide.co.uk The nucleophilicity of amines is influenced by several factors, including the electronic and steric effects of the substituents on the nitrogen atom. Generally, secondary amines are considered to be stronger nucleophiles than primary amines. masterorganicchemistry.comresearchgate.netnih.gov

N-Methylbenzylamine, as a secondary amine, readily participates in nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in a process known as N-alkylation to form tertiary amines. This reaction proceeds through a series of steps, ultimately leading to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkyl halide is used. chemguide.co.uk

In a specific example, N-methylbenzylamine was used in a zinc-mediated carbonyl alkylative amination reaction. The hydrochloride salt of N-methylbenzylamine could be used in place of the free amine with only a slight reduction in yield. acs.org

Formation of Imines and Schiff Bases from N-Methylbenzylamine

The reaction of aldehydes and ketones with primary or secondary amines is a fundamental transformation in organic chemistry that leads to the formation of imines and enamines, respectively. libretexts.orgyoutube.com Imines, also known as Schiff bases, are characterized by a carbon-nitrogen double bond (-C=N-). jmchemsci.comjetir.org

The formation of an imine from a primary amine and a carbonyl compound is a reversible process that typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org While N-methylbenzylamine is a secondary amine, related primary amines like benzylamine (B48309) readily undergo condensation with aldehydes to form the corresponding N-benzylidenebenzylamines. acs.org For instance, N-benzyl-α-methylbenzylamine can be prepared by the imination of benzaldehyde (B42025) with α-methylbenzylamine, followed by hydrogenation of the resulting imine. google.comgoogle.com Similarly, the reaction of an amino derivative of the closo-decaborate anion with aromatic aldehydes yields Schiff bases. researchgate.net

The synthesis of N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine involves the formation of N-methylbenzimine from benzaldehyde and methylamine (B109427) as a key step. orgsyn.org

Oxidation Reactions of N-Methylbenzylamine

The oxidation of amines can lead to a variety of products depending on the oxidizing agent and the structure of the amine. In the case of N-methylbenzylamine, oxidation can occur at the nitrogen atom or the benzylic carbon.

Studies on the permanganate (B83412) oxidation of benzylamine have shown that the reaction proceeds via the neutral amine molecule and involves the transfer of a hydrogen atom or a hydride ion from the amine to the permanganate. ubc.ca N-alkylation, as in N-methylbenzylamine, has been observed to significantly increase the rate of oxidation compared to the primary amine, benzylamine. ubc.ca In contrast, N-acylation tends to protect the amine from oxidation. ubc.ca

The oxidation of N-benzyl-N-methylhydroxylamines to nitrones has been studied using mercuric oxide and p-benzoquinone as oxidants. rsc.org Ruthenium tetroxide (RuO4) has also been employed as an oxidizing agent for N-benzylated tertiary amines, showing regioselectivity for the alkyl versus the benzyl (B1604629) group. epa.gov For instance, the oxidation of N,N-dimethylbenzylamine and N,N-diethylbenzylamine with RuO4 has been investigated. epa.gov Furthermore, the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (CTAP) to the corresponding aldimines proceeds through a hydride-ion transfer mechanism. ias.ac.in

Derivatization Strategies for N-Methylbenzylamine Hydrochloride

Derivatization of this compound allows for the introduction of various functional groups, leading to the synthesis of a wide range of compounds with diverse applications.

Acylation and Sulfonylation of N-Methylbenzylamine Derivatives

Acylation is a common strategy for the derivatization of amines, involving the reaction with acylating agents such as acyl chlorides or acid anhydrides to form amides. chemguide.co.uknih.govyoutube.com This reaction is a powerful tool for protecting amino groups in multi-step syntheses or for creating amide linkages, which are prevalent in biologically active compounds. nih.gov The reaction between an amine and an acyl chloride is typically vigorous and results in the formation of an N-substituted amide. chemguide.co.uk For example, the reaction of an amine with acetic anhydride (B1165640) can be used to introduce an acetyl group. youtube.com A process for preparing 4-amino-N-alkyl benzylamine involves the acetylation of N-alkyl benzylamine as a key step. google.com

Sulfonylation is another important derivatization reaction for amines, leading to the formation of sulfonamides. Heterocyclic sulfones and sulfonamides are significant structural motifs in medicinal chemistry. chemrxiv.org A novel approach for the direct C-H-sulfonylation of N-heteroaromatics has been developed, which involves N-activation with triflic anhydride followed by the addition of a sulfinate salt. chemrxiv.org

Cyclization Reactions Involving N-Methylbenzylamine

N-Methylbenzylamine and its derivatives can be utilized in cyclization reactions to construct various heterocyclic ring systems. These heterocycles are often found as core structures in pharmaceuticals. nih.gov

One notable example is the Pschorr cyclization, which has been used to synthesize dibenz[c,e]azepines. publish.csiro.au This reaction involves the copper-catalyzed decomposition of diazonium salts derived from N-mesyl-dibenzylamines. For instance, 2-amino-N-mesyldibenzylamine can be cyclized to form 6-mesyl-6,7-dihydro-5H-dibenz[c,e]azepine. publish.csiro.au Similarly, the cyclization of o-amino-N-benzenesulphonyl-N-methylbenzylamine via copper-catalyzed decomposition of its diazonium salt yields 6-methyl-5H-dibenzo[d,f]thiazepine 7,7-dioxide. publish.csiro.au

An asymmetric cross-coupling reaction of α-N-heterocyclic trifluoroborates with aryl bromides using Ni/photoredox dual catalysis has been developed to provide access to chiral N-benzylic heterocycles. nih.gov

Metal Complexation and Ligand Synthesis with N-Methylbenzylamine

N-Methylbenzylamine can act as a ligand in the synthesis of metal complexes. Nitrogen-based ligands, including both monodentate and bidentate chelating types, are of significant interest in coordination chemistry due to their capacity to coordinate with a diverse range of elements. tcu.edu The steric and electronic characteristics of these ligands can be systematically modified, allowing for the formation of predictable structures with potential applications in various fields. tcu.edu

The synthesis of coordination polymers can be achieved using the "metal complexes as ligands" approach. nih.govub.edu This strategy involves preparing a mononuclear metal complex that can subsequently act as a ligand to coordinate with other metal ions, leading to the formation of higher-order polynuclear structures. nih.govub.edu For instance, a mononuclear Mn(III) compound was synthesized and then used as a "ligand" to react with Mn(II) ions, resulting in a one-dimensional coordination polymer. nih.govub.edu While this example uses a different amine-containing ligand, the principle can be extended to ligands like N-methylbenzylamine. The ability of the amine group in N-methylbenzylamine to coordinate with metal centers is a key aspect of its chemistry.

Degradation Pathways and Chemical Stability of this compound

The chemical stability of this compound is influenced by various environmental and chemical factors, leading to its degradation through several pathways.

Degradation during Environmental Disinfection Processes (e.g., Chlorination, Chloramination)

N-Methylbenzylamine is subject to degradation during water disinfection processes involving chlorination and chloramination. rsc.orgnih.govresearchgate.net During chlorination, the primary degradation pathway involves the transfer of chlorine to the nitrogen atom of N-methylbenzylamine. This is followed by the elimination of hydrochloric acid to form an imine, which then hydrolyzes to produce an aldehyde and a lower-order amine. rsc.org Specifically, the elimination can occur between the benzyl nitrogen and the methyl group to form formaldehyde (B43269) and benzylamine, or between the nitrogen and the benzyl group to yield benzaldehyde and monomethylamine. rsc.org

Chloramination leads to similar degradation products, although the reactions occur over longer periods. rsc.org It is noteworthy that during chloramination, the formation of products involving the halogenation of the aromatic ring has not been observed. rsc.org However, a significant concern with the chloramination of benzylamines is the potential formation of N-nitrosamines, which are potent carcinogens. researchgate.net For instance, the chloramination of N,N-dimethylbenzylamine, a related compound, can lead to the formation of N-nitrosodimethylamine (NDMA). rsc.orgresearchgate.net Studies have shown that N-methylbenzylamine effluent, when subjected to chloramination, can form N-nitrosomethylbenzylamine. nih.gov

The table below summarizes the degradation products of N-Methylbenzylamine during chlorination and chloramination.

| Disinfection Process | Degradation Products |

| Chlorination | Formaldehyde, Benzylamine, Benzaldehyde, Monomethylamine |

| Chloramination | Formaldehyde, Benzylamine, Benzaldehyde, Monomethylamine, N-nitrosomethylbenzylamine |

This table is based on findings from studies on the degradation of benzylamines during disinfection processes. rsc.orgnih.gov

Susceptibility to Spontaneous Nitrosation

N-Methylbenzylamine is susceptible to spontaneous nitrosation, a reaction that is enhanced under acidic conditions. medchemexpress.com This process involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (formed from nitrite (B80452) in acidic solution), to produce an N-nitrosamine. The formation of N-nitrosomethylbenzylamine from N-methylbenzylamine is a known reaction. nih.gov This susceptibility is a significant aspect of its chemical reactivity, particularly in environments where nitrites and acidic conditions are present.

Photochemical Reactions Involving N-Methylbenzylamine

Information regarding the specific photochemical reactions of N-Methylbenzylamine is limited in the provided search results. However, the general class of benzylamines can undergo photochemical degradation. For related compounds, UV-based advanced oxidation processes are utilized to degrade contaminants. researchgate.net The monoamine oxidase B enzyme is known to biologically degrade benzylamine, producing benzaldehyde. wikipedia.org Further research is needed to fully elucidate the specific photochemical degradation pathways of N-Methylbenzylamine.

Advanced Analytical Methodologies for N Methylbenzylamine Hydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and bonding of N-Methylbenzylamine hydrochloride. These techniques provide fundamental information on the atomic and molecular level, enabling researchers to confirm its identity and understand its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-Methylbenzylamine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-Methylbenzylamine and its related compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of N-Methylbenzylamine, the protons on the phenyl ring typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). The benzylic protons (CH₂) attached to the nitrogen show a singlet at approximately 3.7 ppm, while the methyl group (CH₃) protons resonate as a singlet around 2.4 ppm. nih.gov The integration of these signals corresponds to the number of protons in each chemical environment, confirming the structural integrity of the molecule. For instance, a study of N-benzylaniline, a derivative, showed the benzylic CH₂ protons at 4.30 ppm and the aromatic protons in the range of 6.61-7.37 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum of N-Methylbenzylamine shows distinct signals for the methyl carbon, the benzylic carbon, and the aromatic carbons. chemicalbook.com Studies on similar structures, like N-(4-bromobenzyl)aniline, have identified the benzylic CH₂ carbon at 47.2 ppm and the various aromatic carbons at distinct chemical shifts. rsc.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, making it a powerful tool for identifying and differentiating isomers and derivatives. nih.gov For example, in a blend of monoethanolamine (MEA) and benzylamine (B48309) (BZA), ¹³C NMR was used to identify and quantify the different carbonated species formed during CO₂ absorption. acs.org

Interactive Table: ¹H NMR Spectral Data for N-Methylbenzylamine and a Derivative.

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| N-Methylbenzylamine | Aromatic CH | 7.2-7.4 | Multiplet |

| Benzylic CH₂ | ~3.7 | Singlet | |

| Methyl CH₃ | ~2.4 | Singlet | |

| N-benzylaniline | Aromatic CH | 6.61-7.37 | Multiplet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound and for analyzing its fragmentation patterns. HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. nih.gov

The molecular weight of N-Methylbenzylamine is 121.18 g/mol . nih.gov In HRMS, the protonated molecule [M+H]⁺ of N-Methylbenzylamine would have a measured m/z value very close to its calculated exact mass. The fragmentation of N-Methylbenzylamine upon ionization typically involves the cleavage of the benzylic C-N bond, leading to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable and prominent peak. Another significant fragment is often observed at m/z 44, corresponding to the [CH₃NHCH₂]⁺ fragment. The analysis of these fragmentation patterns provides conclusive evidence for the structure of the molecule.

Interactive Table: Key HRMS Fragments of N-Methylbenzylamine.

| Fragment Ion | m/z (nominal) | Proposed Structure |

|---|---|---|

| [C₇H₇]⁺ | 91 | Tropylium ion |

Vibrational Spectroscopy (FTIR, Raman) in Conformational and Bonding Analysis

The FTIR spectrum of N-Methylbenzylamine displays characteristic absorption bands. chemicalbook.com The N-H stretching vibration of the secondary amine typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations give rise to characteristic bands in the 1600-1450 cm⁻¹ range. nist.gov

Raman spectroscopy provides complementary information. chemicalbook.com The aromatic ring vibrations are often strong in the Raman spectrum. For instance, the symmetric ring breathing mode is a particularly intense and characteristic Raman band. These vibrational data are crucial for confirming the presence of specific functional groups and for studying intermolecular interactions, such as hydrogen bonding in the hydrochloride salt.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantitative analysis. These methods are widely used for purity profiling and trace analysis.

High-Performance Liquid Chromatography (HPLC) for this compound Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for assessing the purity of this compound. sielc.com Reversed-phase HPLC, using a C18 or similar nonpolar stationary phase, is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or an ion-pairing agent to ensure good peak shape and retention for the amine.

The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method can detect and quantify even small amounts of impurities, making it ideal for quality control. For instance, HPLC methods have been developed to separate closely related benzylamines, demonstrating the technique's high resolving power. sielc.com Chiral HPLC can also be utilized to separate the enantiomers of related chiral amines, such as α-methylbenzylamine. researchgate.net

Interactive Table: Typical HPLC Parameters for N-Methylbenzylamine Analysis.

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with buffer |

| Detection | UV at 210 nm or 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used for the trace analysis of N-Methylbenzylamine and its volatile derivatives. nih.gov In GC-MS, the sample is first vaporized and separated based on its volatility and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected.

This technique is particularly useful for identifying and quantifying trace impurities that are volatile or can be made volatile through derivatization. The mass spectrum obtained for each separated component provides a "fingerprint" that allows for its positive identification. nist.gov GC-MS has been successfully used in the analysis of various amines and their derivatives in different matrices. nih.govojp.gov For example, a method for determining amines in workplace air utilized headspace GC-MS for its high sensitivity and specificity. baua.de

The electron ionization (EI) mass spectrum of N-Methylbenzylamine shows a characteristic fragmentation pattern, with major ions at m/z 91 and 44, which is used for its identification and quantification in complex mixtures. chemicalbook.com

Chiral Chromatography for Enantiomeric Purity Determination of Chiral N-Methylbenzylamine Derivatives

The determination of enantiomeric purity is critical for chiral compounds, and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary method for this analysis. chiralpedia.com For derivatives of N-Methylbenzylamine, such as α-methylbenzylamine, direct separation of enantiomers can be challenging. Therefore, a common strategy involves derivatization with an achiral reagent to form diastereomers that are more easily separated on a chiral column. researchgate.net

Research has demonstrated the effective enantiomeric separation of chiral amines, like α-methylbenzylamine, by converting them into naphthaldehyde or nitrobenzoxadiazole (NBD) derivatives. researchgate.netyakhak.org This derivatization enhances detectability and can improve the interaction with the CSP. researchgate.net Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have shown excellent performance in resolving these derivatives. researchgate.netyakhak.orgresearchgate.net

Studies have found that amylose-derived CSPs often provide greater enantioselectivity and resolution compared to cellulose-derived ones for naphthaldehyde derivatives. researchgate.net The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is crucial for optimizing the separation. researchgate.netnii.ac.jp By using these methods, researchers have successfully quantified the enantiomeric impurities in commercial (R)- and (S)-α-methylbenzylamine reagents, finding impurity levels as low as 0.35% to 0.63%. researchgate.netyakhak.orgresearchgate.net

The following table summarizes research findings on the chiral separation of α-methylbenzylamine derivatives.

| Derivative | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Detection | Finding | Reference |

| 2-Hydroxynaphthaldimine | Chiralcel OD-H (Cellulose-based) | Not Specified | Not Specified | Enantiomeric impurity of (R)-α-methylbenzylamine was 0.63%; (S)-form was 0.55%. | researchgate.netresearchgate.net |

| Nitrobenzoxadiazole (NBD) | Chiralpak IE (Amylose-based) | 10% 2-propanol/hexane | UV & FL | Enantiomeric impurity for (S)-α-methylbenzylamine was 0.35%. | yakhak.org |

| Acetylated Derivative | CHIRALCEL AD-H (Amylose-based) | 10% 2-propanol/hexane | UV 254 nm | Method used to determine optical purity after resolution. | nii.ac.jp |

This table presents a summary of chromatographic conditions and findings for the enantiomeric purity determination of α-methylbenzylamine derivatives.

Solid-State Analysis and X-ray Crystallography of this compound Salts and Complexes

Solid-state analysis, particularly single-crystal X-ray diffraction (SC-XRD), is the definitive method for determining the precise three-dimensional structure of crystalline materials like this compound. This technique provides detailed information about the spatial arrangement of the N-methylbenzylammonium cations and chloride anions within the crystal lattice, including exact bond lengths, bond angles, and torsion angles.

While a specific, publicly available crystal structure for this compound is not detailed in the searched literature, the methodology for its analysis is well-established. The analysis of similar quaternary ammonium (B1175870) chloride salts demonstrates that SC-XRD is used to elucidate the complex network of intermolecular interactions that govern the crystal packing. nih.gov For this compound, these would include hydrogen bonds between the ammonium proton (N-H+) and the chloride anion (Cl-), as well as potential cation-π interactions between the ammonium group and the phenyl ring of an adjacent molecule.

Complementary computational techniques, such as Hirshfeld surface analysis and Density Functional Theory (DFT), are often used alongside experimental X-ray data. nih.gov These methods help to visualize and quantify the intermolecular forces, providing a comprehensive understanding of the solid-state structure and the relative contributions of different interactions to the stability of the crystal. nih.gov

The table below outlines the key structural information that would be obtained from a full X-ray crystallographic analysis of this compound.

| Crystallographic Data | Structural Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements present within the crystal structure. |

| Atomic Coordinates (x, y, z) | Provides the precise position of each atom within the unit cell. |

| Bond Lengths & Angles | Reveals the geometry of the N-methylbenzylammonium cation and its relation to the chloride anion. |

| Hydrogen Bond Geometries | Details the distances and angles of hydrogen bonds, crucial for lattice stability. |

| Torsion Angles | Describes the conformation of the molecule, such as the rotation around the C-N and C-C bonds. |

This table lists the fundamental data points generated during X-ray crystallography and the corresponding structural insights they provide for a compound like this compound.

Pharmacological and Biological Research Applications of N Methylbenzylamine Hydrochloride Non Clinical Focus

N-Methylbenzylamine Hydrochloride in Receptor Binding and Ligand Design Studies

The N-benzylamine moiety is a common feature in ligands designed to probe various receptor systems. The hydrochloride salt of N-methylbenzylamine provides a stable, water-soluble starting point or reference compound in these non-clinical research applications.

The N-methylbenzylamine structure is integral to designing ligands for in vitro affinity and selectivity profiling, which are crucial steps in early-stage drug discovery research. nih.gov These studies determine how strongly a compound binds to a specific target receptor and its preference for that target over others. nih.gov

For instance, research into N-benzyltryptamines has shown that this modification significantly influences binding to human 5-HT₂ receptor subtypes. nih.gov While N-benzylation can increase affinity, it may also result in only modest selectivity between the 5-HT₂A and 5-HT₂C receptors. nih.gov Conversely, in the context of opioid receptor ligands, the addition of an N-methyl group to fentanyl to create N-methyl fentanyl drastically reduces binding affinity for the mu-opioid receptor by a factor of 15,000 compared to the parent compound. nih.gov This highlights the critical role of the N-substituent's size and nature in achieving potent receptor interaction. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule relate to its biological activity. nih.gov The N-methylbenzylamine framework is frequently utilized in such studies due to the ease with which both the aromatic ring and the nitrogen substituent can be modified.

SAR studies on 3-phenylcoumarin (B1362560) derivatives as inhibitors of monoamine oxidase B (MAO-B) have revealed specific determinants for potency. A docking-based SAR analysis indicated that substitutions on the 3-phenyl ring system are critical for high inhibitory activity. frontiersin.org Similarly, for another class of MAO-B inhibitors, SAR analysis showed that placing electron-donating groups on the phenyl ring enhances activity, while electron-withdrawing groups decrease it. nih.gov

In the field of cholinesterase inhibitors, SAR studies of N-arylmethylamide derivatives have been conducted to optimize their activity. researchgate.net Research on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxy xanthen-9-ones has involved careful modification of the parent molecule to investigate how structural changes influence inhibitory potency against acetylcholinesterase (AChE). nih.gov These studies demonstrate that subtle alterations to the core structure, such as the position and nature of substituents on the benzyl (B1604629) ring or modifications to the N-alkyl group, can lead to significant changes in enzyme inhibition, providing a rational basis for the design of more potent and selective compounds. frontiersin.orgnih.gov

Enzymatic Interactions and Biochemical Pathway Modulation by N-Methylbenzylamine Derivatives

Derivatives of N-methylbenzylamine are widely used as tools to study and modulate the activity of various enzymes and to investigate metabolic pathways in non-human biological systems.

The N-methylbenzylamine scaffold is a key component in many potent enzyme inhibitors investigated in biochemical research.

Monoamine Oxidase B (MAO-B) Inhibitors: A significant body of research focuses on N-methylbenzylamine derivatives as MAO-B inhibitors. Pargyline (B1678468) (N-methyl-N-propargylbenzylamine) is a well-known irreversible MAO-B inhibitor that was developed as an antihypertensive agent. wikipedia.orgmdpi.com More recent research has explored various other derivatives. Chalcone analogs bearing halogen substitutions on one aromatic ring and a dimethylamino group on the other have shown high inhibitory activity and selectivity for MAO-B, with IC₅₀ values in the submicromolar range. nih.gov Additionally, a series of 3-phenylcoumarin derivatives have been identified as potent and selective MAO-B inhibitors, with the most active compound exhibiting an IC₅₀ value of 56 nM. frontiersin.org

Cholinesterase Inhibitors: The N-benzyl moiety is a common structural feature in compounds designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of N-arylmethylamide derivatives were designed and synthesized as potential cholinesterase inhibitors, with some compounds showing potent and selective inhibition of BuChE with IC₅₀ values as low as 0.46 µM. researchgate.net Other research has focused on 1,3-thiazole derivatives containing an N-benzylamine-related structure, which have also demonstrated cholinesterase inhibitory activity. academie-sciences.fr

Protein Kinase Inhibitors: While less direct, the N-benzyl structural motif is present in several multi-kinase inhibitors. For example, gilteritinib, a pyrazinecarboxamide derivative used to inhibit the FLT3 kinase, features an N-substituted benzyl-like group. nih.gov The development of such multi-targeted inhibitors is a key area of research for overcoming resistance in various diseases. nih.gov

Table 1: Examples of N-Methylbenzylamine Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Key Research Finding | Citation(s) |

|---|---|---|---|

| Pargyline | MAO-B | Irreversible inhibitor, used as a research tool and formerly as a drug. | wikipedia.org, mdpi.com |

| Chalcone Analogs | MAO-B | Reversible, competitive inhibitors with high selectivity and submicromolar IC₅₀ values. | nih.gov |

| 3-Phenylcoumarins | MAO-B | Potent inhibitors with IC₅₀ values in the nanomolar range. | frontiersin.org |

| N-Arylmethylamides | BuChE / AChE | Potent and selective BuChE inhibitors (IC₅₀ = 0.46 µM). | researchgate.net |

In the field of biocatalysis, α-methylbenzylamine, a closely related primary amine, serves as a standard model substrate for assaying the activity of transaminase (TAm) enzymes. nih.govmdpi.com These enzymes catalyze the transfer of an amino group from an amino donor to a keto substrate, a reaction of great interest for the synthesis of chiral amines. mdpi.com

The activity of transaminases is often measured by monitoring the deamination of α-methylbenzylamine to form acetophenone (B1666503). nih.govmdpi.com This reaction is useful for screening new enzymes and characterizing their substrate specificity and enantioselectivity. For example, a transaminase from Nectria haematococca was shown to have the highest specific activity towards the (R)-enantiomer of α-methylbenzylamine compared to other aromatic and cyclic amines. nih.gov Similarly, ω-transaminases from organisms like Chromobacterium violaceum and Klebsiella pneumoniae have been characterized using (S)-α-methylbenzylamine as the amino donor substrate. diva-portal.orgelsevierpure.com

Table 2: Relative Activity of Nectria haematococca Transaminase with Various Amine Substrates

| Substrate | Relative Activity (%) |

|---|---|

| (R)-α-methylbenzylamine | 100 |

| (R)-1-cyclohexylethylamine | 62 |

| (rac)-1-methyl-3-phenylpropylamine | 31 |

| (R)-4-chloro-α-methylbenzylamine | 25 |

Data sourced from a study on the substrate specificity of (R)-selective amine:pyruvate transaminase. nih.gov

Studies in non-human biological systems, such as rats and bacteria, have elucidated the primary metabolic pathways for N-methylbenzylamine and related structures. The main enzymatic transformations involve modifications at the nitrogen-carbon bonds.

In rats, a key metabolic pathway for compounds containing an N-benzyl group is N-debenzylation. nih.gov This process occurs via an intermediate step of alpha-carbon oxidation. nih.gov The metabolism of the related drug pargyline in rats is known to produce N-methylbenzylamine and benzylamine (B48309) as metabolites through N-depropargylation and N-demethylation, processes likely mediated by cytochrome P450 (CYP) enzymes. wikipedia.org The resulting benzylamine can be further degraded by monoamine oxidase B (MAO-B) to form benzaldehyde (B42025). wikipedia.org

In bacterial systems, the metabolism of N-nitroso-N-benzyl-methylamine has been studied in the presence of rat liver P450 enzymes. These studies showed that different P450 isozymes are responsible for either N-demethylation or N-debenzylation, indicating distinct enzymatic specificities for breaking the N-methyl versus the N-benzyl bond. nih.gov General studies on bacterial metabolism of methylated amines have identified pathways for using these compounds as sources of carbon and nitrogen, involving enzymes such as methylamine (B109427) dehydrogenase. nih.gov

This compound in Cellular and Molecular Biology Research Models

The N-methylbenzylamine scaffold is a valuable tool for researchers investigating fundamental cellular processes. Its derivatives are utilized to probe mechanisms of molecular transport, modulate cell signaling, and interact with key neurological systems in non-clinical models.

Studies on Cellular Uptake and Distribution of N-Methylbenzylamine Derivatives

The ability of a molecule to enter a cell and reach its target is a critical factor in its biological activity. Research on benzylamine derivatives provides insights into these mechanisms. Studies on benzylamine analogues have been conducted to evaluate their ability to inhibit the accumulation of catecholamines, such as norepinephrine (B1679862) and dopamine (B1211576), in rat brain homogenates. nih.gov These studies found that certain structural features, like a tertiary amino center and specific aromatic substitutions, enhanced the potency and specificity of these derivatives for inhibiting norepinephrine transport over dopamine transport. nih.gov This suggests that these compounds interact with specific uptake carrier sites. nih.gov

Further research into the metabolic deamination of benzylamine has shown its distribution across various tissues and subcellular compartments, including the liver, kidney, brain, and lungs, with enzymatic activity found in mitochondria and microsomes. nih.gov The intracellular distribution of enzymes that metabolize benzylamine-like compounds, such as monoamine oxidase (MAO), is primarily on the outer mitochondrial membrane within various parts of neurons, including cell bodies, dendrites, and axons. nih.gov This localization is crucial for the regulation of monoamine neurotransmitters. nih.govwikipedia.org Understanding the cellular uptake and distribution of N-methylbenzylamine derivatives is fundamental to designing compounds that can effectively reach their intended intracellular targets.

Modulation of Cellular Signaling Pathways by N-Methylbenzylamine Analogs

Cellular signaling pathways are complex networks that control fundamental cellular activities such as proliferation, differentiation, and apoptosis. The dysregulation of these pathways is often implicated in diseases. jcpres.com Various small molecules are studied for their ability to modulate these pathways, providing potential avenues for therapeutic development. chemicalbook.comgoogle.com

While direct studies on this compound are limited, research on related structures demonstrates the potential for this chemical class to influence key signaling cascades. For instance, the mitogen-activated protein kinase (MAPK) pathway, which regulates processes like cell proliferation and apoptosis, is a common target for investigation. jcpres.commdpi.com Studies have shown that various compounds can activate or inhibit components of the MAPK pathway, such as ERK, JNK, and p38, thereby influencing cellular outcomes. nih.govnih.gov For example, certain polyisoprenylated cysteinyl amide inhibitors have been shown to stimulate the phosphorylation of MAPK pathway enzymes, leading to apoptosis in breast cancer cell lines. mdpi.com Similarly, various polyphenolic compounds have been found to modulate neurotrophic signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for neuronal survival and differentiation. dovepress.com The N-methylbenzylamine scaffold, as a component of more complex molecules, could be explored for its potential to interact with and modulate these and other critical signaling pathways.

Research into Neurotransmitter System Interactions (Non-Clinical Models)

Derivatives of N-methylbenzylamine are significantly utilized in non-clinical research to study interactions with neurotransmitter systems, primarily due to their structural similarity to monoamine neurotransmitters. A key area of this research is their interaction with monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. youtube.com

Pargyline, or N-methyl-N-propargylbenzylamine, is a well-known non-selective, irreversible inhibitor of both MAO-A and MAO-B and is a structural derivative of benzylamine. wikipedia.org Research on pargyline and its metabolites, which include N-methylbenzylamine and benzylamine, helps elucidate the mechanisms of MAO inhibition. wikipedia.org Furthermore, new benzylamine-sulfonamide derivatives have been synthesized and evaluated as selective MAO-B inhibitors, with some compounds showing high potency. nih.govresearchgate.net These selective inhibitors are valuable tools for studying the specific roles of MAO-B in neurodegenerative conditions. nih.govmdpi.com

Beyond MAO, benzylamine derivatives have been studied for their effects on adrenergic receptors. These receptors are activated by catecholamines like norepinephrine and epinephrine (B1671497) and are crucial for cardiovascular function and other physiological processes. ccjm.orgmhmedical.com Research has shown that benzylamine analogues can act as inhibitors of catecholamine reuptake, thereby prolonging the action of these neurotransmitters at the synapse. nih.gov The table below summarizes the interaction of some N-methylbenzylamine analogs with neurotransmitter systems.

| Derivative/Analog | Target System | Observed Effect in Non-Clinical Models | Reference(s) |

| Pargyline | Monoamine Oxidase (MAO-A & MAO-B) | Non-selective, irreversible inhibition. wikipedia.org | wikipedia.org |

| Benzylamine-sulfonamides | Monoamine Oxidase B (MAO-B) | Selective inhibition. nih.govresearchgate.net | nih.govresearchgate.net |

| N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine | Catecholamine Transporters | Inhibition of norepinephrine and dopamine uptake. nih.gov | nih.gov |

Applications of N-Methylbenzylamine as a Chemical Scaffold in Drug Discovery Research

The N-methylbenzylamine structure is a versatile and valuable starting point in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Its relative simplicity allows for diverse chemical modifications, making it an attractive scaffold for developing novel compounds.

N-Methylbenzylamine as a Precursor for Novel Therapeutic Agent Synthesis

N-methylbenzylamine is frequently used as a precursor in the multi-step synthesis of new chemical entities. Its role as a building block is evident in the creation of a wide range of compounds. For example, it has been used in the synthesis of N-methylcadaverine, a precursor for granatane alkaloids. mdpi.com It is also employed in the synthesis of dihydropyridine (B1217469) derivatives, which are a class of compounds with various pharmacological activities. prepchem.com

The amine group of N-methylbenzylamine makes it a suitable nucleophile for reactions to build larger molecular frameworks. It has been used to synthesize alpha-(N-methyl-N-benzylamido)-3-hydroxy acetophenone hydrochloride, an intermediate for other potential drugs. google.com Furthermore, the N-benzyl group itself, introduced via N-methylbenzylamine, can serve as a protecting group in the synthesis of N-methylamides and amines, which can later be removed to yield the final product. semanticscholar.org The versatility of N-methylbenzylamine as a synthetic precursor is highlighted by its use in creating a variety of molecular structures, as shown in the examples below.

| Synthesized Compound/Class | Role of N-Methylbenzylamine | Reference |

| N-methylcadaverine | Starting material for multi-step synthesis. mdpi.com | mdpi.com |

| Dihydropyridine derivatives | Reactant in condensation reaction. prepchem.com | prepchem.com |

| alpha-(N-methyl-N-benzylamido)-3-hydroxy acetophenone hydrochloride | Main material in amination reaction. google.com | google.com |

| N-methylamides and amines | Source of the N-methylbenzyl protecting group. semanticscholar.org | semanticscholar.org |

| Aminomethylenebisphosphonates | Substrate in three-component condensation reactions. mdpi.com | mdpi.com |

High-Throughput Screening Applications Utilizing N-Methylbenzylamine Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify "hits" with desired biological activity. nih.gov These libraries are often built around core scaffolds that are decorated with a variety of functional groups to create chemical diversity.

While specific HTS libraries composed solely of N-methylbenzylamine derivatives are not commonly detailed, the benzylamine motif is a frequent component of larger, diverse screening collections used in academia and industry. thermofisher.comnuvisan.com These libraries, which can contain hundreds of thousands to millions of compounds, are screened against various biological targets, such as enzymes or receptors, to find inhibitors or activators. nih.govnuvisan.com For example, a screen of a 100,000-compound library identified several classes of molecules, including carboxanilides and benzothiazinones, as inhibitors of the influenza A virus. nih.gov The chemical space explored in such large libraries often includes structures that can be synthesized from or are analogs of N-methylbenzylamine. The principles of library design focus on structural diversity and "drug-like" properties, and scaffolds like benzylamine are valuable for generating such collections. thermofisher.com

Development of Antimalarial, Antioxidant, or Antimicrobial Agents from N-Methylbenzylamine Scaffolds

The N-methylbenzylamine scaffold has served as a valuable starting point for the development of various therapeutic agents in non-clinical research. Its structural features allow for modifications that can lead to compounds with significant biological activities, including antimalarial, antioxidant, and antimicrobial properties. Researchers have explored how different substitutions on this basic structure influence its interaction with biological targets, leading to the identification of promising lead compounds for further development.

Antimalarial Agents

Research into the antimalarial potential of N-methylbenzylamine derivatives has yielded compounds with significant efficacy in preclinical models. A notable study focused on the synthesis of a series of 2,4-diamino-6-(N-methyl-substituted benzylamino) quinazolines. nih.gov These compounds were designed to explore the impact of substitutions on the benzylamino portion of the molecule on their antimalarial activity.

Sixteen different compounds were synthesized and subsequently tested for their suppressive therapeutic effects in mice infected with Plasmodium berghei. nih.gov The synthesis was achieved through two primary methods. One approach involved treating 2-nitro-5-chloro-benzonitrile with the appropriate N-methyl-substituted benzylamines, followed by reduction and cyclization to form the final quinazoline (B50416) derivatives. An alternative method utilized reductive methylation, where 2,4-diamino-6-substituted benzylaminoquinazolines were reacted with formaldehyde (B43269) and sodium cyanoborohydride. nih.gov

The in vivo testing revealed that four of the synthesized compounds (I6, I7, I10, and I16) were particularly potent. When administered orally at a dose of 5 mg/kg, these compounds were able to suppress all parasites. nih.gov At a lower dose of 2.5 mg/kg, they still demonstrated over 99% suppression of the parasites. nih.gov

Antimalarial Activity of 2,4-diamino-6-(N-methyl-substituted benzylamino) quinazoline Derivatives

| Compound | Activity against Plasmodium berghei in mice |

|---|---|

| I6 | Complete parasite suppression at 5 mg/kg; >99% suppression at 2.5 mg/kg. nih.gov |

| I7 | Complete parasite suppression at 5 mg/kg; >99% suppression at 2.5 mg/kg. nih.gov |

| I10 | Complete parasite suppression at 5 mg/kg; >99% suppression at 2.5 mg/kg. nih.gov |

| I16 | Complete parasite suppression at 5 mg/kg; >99% suppression at 2.5 mg/kg. nih.gov |

Antioxidant Agents

The N-benzylamine scaffold has also been investigated for its potential in developing new antioxidant agents. A study focused on the synthesis and antioxidant capacity of four novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones). mdpi.comnih.gov These compounds were evaluated using various in vitro antioxidant assays, including their interaction with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl radical) and their ability to inhibit lipid peroxidation. mdpi.comnih.gov

The results indicated that substitutions on the aryl ring significantly influenced the antioxidant activity. Nitrones with a 4-fluorophenyl, 2,4-difluorophenyl, or 4-fluoro-3-methylphenyl group (compounds 10b, 10c, and 10d, respectively) showed high interaction with DPPH, with scavenging activity ranging from 64.5% to 81% after 20 minutes. mdpi.com In contrast, the nitrone with an unsubstituted phenyl group (10a) had a lower inhibitory potency of 57% after 20 minutes. mdpi.com

In terms of inhibiting lipid peroxidation, nitrones 10a (phenyl) and 10d (4-fluoro-3-methylphenyl) were found to be the most potent. mdpi.comnih.gov Specifically, compound 10c, which bears a 2,4-difluorophenyl motif, was identified as a promising lead compound due to its significant anti-lipid peroxidation activity of 79% and its potent inhibition of the lipoxygenase (LOX) enzyme, with an IC50 of 10 μM. mdpi.com

Antioxidant Activity of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide Derivatives

| Compound | Aryl Substituent | DPPH Interaction (after 20 min) | Anti-lipid Peroxidation Activity | LOX Inhibition (IC50) |

|---|---|---|---|---|

| 10a | Phenyl | 57% mdpi.com | Potent mdpi.comnih.gov | - |

| 10b | 4-fluorophenyl | 64.5-81% mdpi.com | - | - |

| 10c | 2,4-difluorophenyl | 64.5-81% mdpi.com | 79% mdpi.com | 10 μM mdpi.com |

| 10d | 4-fluoro-3-methylphenyl | 64.5-81% mdpi.com | Potent mdpi.comnih.gov | - |

Antimicrobial Agents

The versatility of the N-benzylamine scaffold is further demonstrated in its use for creating novel antimicrobial agents. A series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were synthesized and evaluated for their antimicrobial activity. pensoft.netresearchgate.net The synthesis involved the 1,1'-carbonyldiimidazole (B1668759) promoted interaction of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with various substituted benzylamines. pensoft.netresearchgate.net

The resulting amides demonstrated good activity against strains of Staphylococcus aureus and Bacillus subtilis. pensoft.netresearchgate.net The study of these compounds provides insights into their potential mechanisms of action, with molecular docking studies suggesting that they may act as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.net

Antimicrobial Activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide Derivatives

| Compound Class | Targeted Microorganisms | Observed Activity | Proposed Mechanism of Action |

|---|---|---|---|

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | Good activity against the tested strains. pensoft.netresearchgate.net | Potential inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). pensoft.net |

Computational and Theoretical Studies on N Methylbenzylamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of N-Methylbenzylamine and its protonated form. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which are fundamental to understanding molecular stability and reactivity.

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

Protonation of the nitrogen atom in N-Methylbenzylamine to form the hydrochloride salt significantly alters the electronic structure. The introduction of a positive charge on the ammonium (B1175870) group leads to a general stabilization (lowering of energy) of the molecular orbitals. This change enhances the molecule's electrophilic nature.

Another key aspect of electronic structure analysis is the distribution of partial atomic charges. Mulliken population analysis is a method used to assign charges to each atom in a molecule based on the calculated electronic wavefunction. irjweb.comresearchgate.net This analysis helps identify the most electron-rich and electron-deficient sites, which are the likely centers for nucleophilic and electrophilic attack, respectively. In N-Methylbenzylamine hydrochloride, the positive charge is expected to be localized primarily on the nitrogen atom and its attached hydrogen and methyl groups, while the benzyl (B1604629) ring retains its characteristic electron density.

The following table presents DFT-calculated electronic properties for a related heterocyclic compound, N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, to illustrate the typical data generated from such analyses.

Table 1: Example of Calculated Electronic Properties using DFT (B3LYP/6-311++G(d,p)) for a Related Compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.5293 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8302 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.6991 eV | Indicator of chemical reactivity and stability |

| Mulliken Charge on N5 | -0.428 e | Indicates an electron-rich site (nucleophilic) |

| Mulliken Charge on S12 | +0.407 e | Indicates an electron-deficient site (electrophilic) |

Data sourced from a study on N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine for illustrative purposes. irjweb.com

N-Methylbenzylamine is a flexible molecule with several rotatable single bonds, primarily the C-N bond and the Cα-C(phenyl) bond. The relative orientation of the methylamino and benzyl groups gives rise to different conformers, each with a distinct energy. Conformational analysis using DFT allows for the mapping of the potential energy surface as these bonds are rotated, identifying stable low-energy conformers and the energy barriers that separate them. nih.gov

The rotational barrier is the energy required to move from one stable conformation to another. For molecules containing amide or amine functionalities, these barriers can often be measured experimentally using dynamic NMR spectroscopy and calculated with high accuracy using DFT methods. nih.gov In derivatives like N-benzhydryl-N-methylformamide, the calculated rotational barrier for the formyl group around the C-N bond is significant, indicating hindered rotation. nih.govmdpi.com Similarly, the rotation of the benzyl group in N-Methylbenzylamine is also associated with an energy barrier that dictates the preferred spatial arrangement of the phenyl ring relative to the nitrogen substituent.

Theoretical studies on related N-benzyl amides have successfully used DFT with a polarizable continuum model (PCM) to predict the existence of multiple stable conformers in solution, demonstrating the power of these methods in understanding complex conformational equilibria. scielo.brresearchgate.net

Table 2: Calculated Rotational Barriers in a Related N-Methyl Amide Derivative

| Compound | Rotational Process | Method | Calculated Barrier (ΔG≠) |

|---|---|---|---|

| N-methyl-N-benzhydrylformamide | Formyl group rotation | DFT (M06-2X/6-311+G*) | 22.7 kcal/mol |

| N-methyl-N-benzhydrylformamide | Phenyl group rotation | DFT (M06-2X/6-311+G*) | 3.06 kcal/mol |

Data from a study on N-benzhydrylformamide derivatives provides insight into the energy scales of C-N and C-Aryl rotation. nih.govmdpi.com

First-principles calculations, primarily using DFT, can predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. These predictions are invaluable for interpreting experimental data and confirming molecular structures.